![molecular formula C18H14N4OS B2642059 1-(4-methylphenyl)-3-[2-(2-propynylsulfanyl)-4-pyrimidinyl]-4(1H)-pyridazinone CAS No. 478077-71-3](/img/structure/B2642059.png)
1-(4-methylphenyl)-3-[2-(2-propynylsulfanyl)-4-pyrimidinyl]-4(1H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methylphenyl)-3-[2-(2-propynylsulfanyl)-4-pyrimidinyl]-4(1H)-pyridazinone, also known as P2X7 receptor antagonist, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has gained significant attention due to its ability to inhibit the P2X7 receptor, which is involved in several biological processes, including inflammation, immune response, and cell death.
Aplicaciones Científicas De Investigación
Herbicide Mechanism of Action : Substituted pyridazinone compounds have been studied for their herbicidal properties. Specifically, they inhibit the Hill reaction and photosynthesis in plants, accounting for their phytotoxicity. Such compounds are weaker inhibitors than atrazine but possess additional properties like resistance to metabolic detoxication in plants and interference with chloroplast development (Hilton et al., 1969).
Gastric Antisecretory and Antiulcer Activities : Derivatives of 3(2H)-pyridazinone with a 2-cyanoguanidine moiety have been synthesized and evaluated for their gastric antisecretory and antiulcer activities. These compounds are neither histamine H2 receptor inhibitors nor anticholinergic agents (Yamada et al., 1983).
Cardiovascular Pharmacology : A series of [4-(substituted-amino)phenyl]pyridazinones have shown potent inotropic activity, indicating potential use in cardiovascular pharmacology. These compounds demonstrated positive inotropic activity along with vasodilating effects, making them significant for cardiac contractility studies (Okushima et al., 1987).
Antimicrobial Applications : Pyrimidine derivatives incorporated into surface coatings like polyurethane varnish have demonstrated effective antimicrobial properties against various microbial strains. This application showcases the compound's potential in enhancing the antimicrobial effectiveness of surface coatings and inks (El‐Wahab et al., 2015).
Neurodegenerative and Neuropsychiatric Diseases : A study involving a set of 3-aminopyrazolo[3,4-d]pyrimidinones explored their role as phosphodiesterase 1 (PDE1) inhibitors. These compounds showed promise in treating cognitive deficits associated with schizophrenia and Alzheimer's disease, demonstrating the compound's relevance in central nervous system disorders (Li et al., 2016).
Antibacterial Activity of Heterocyclic Compounds : Research on nitrogen-carbon-linked (azolylphenyl)oxazolidinones, which include pyridazinone derivatives, has shown effectiveness against Gram-negative organisms like Haemophilus influenzae and Moraxella catarrhalis. This highlights the antibacterial potential of these compounds (Genin et al., 2000).
Propiedades
IUPAC Name |
1-(4-methylphenyl)-3-(2-prop-2-ynylsulfanylpyrimidin-4-yl)pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS/c1-3-12-24-18-19-10-8-15(20-18)17-16(23)9-11-22(21-17)14-6-4-13(2)5-7-14/h1,4-11H,12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQKVRMZOGAQOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NC=C3)SCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylphenyl)-3-[2-(2-propynylsulfanyl)-4-pyrimidinyl]-4(1H)-pyridazinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)but-2-enamide](/img/structure/B2641976.png)
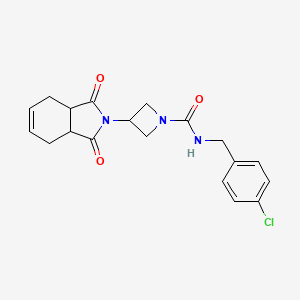
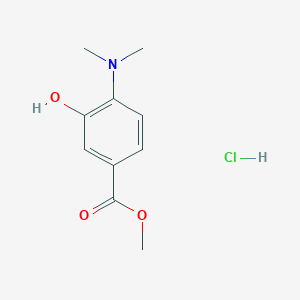
![1-(benzo[d]thiazol-2-yl)-N-(4-(furan-2-yl)thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2641983.png)
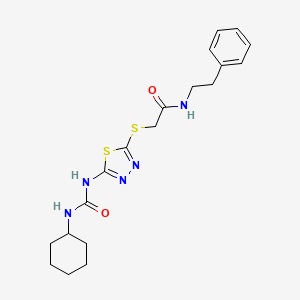
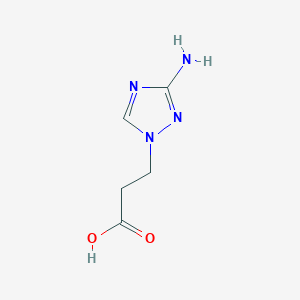
![7-(4-fluorophenyl)-2,3-diphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one](/img/structure/B2641987.png)
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2641988.png)
![N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2641991.png)
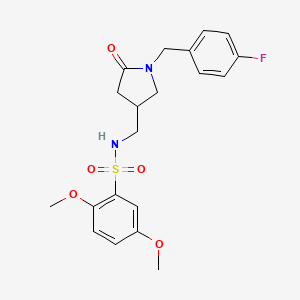
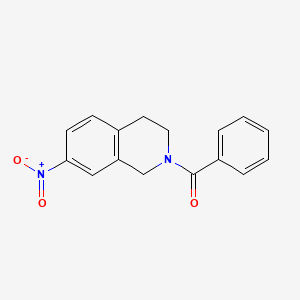

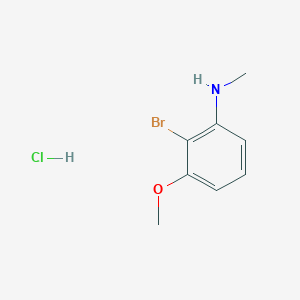
![2-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenol](/img/structure/B2641997.png)